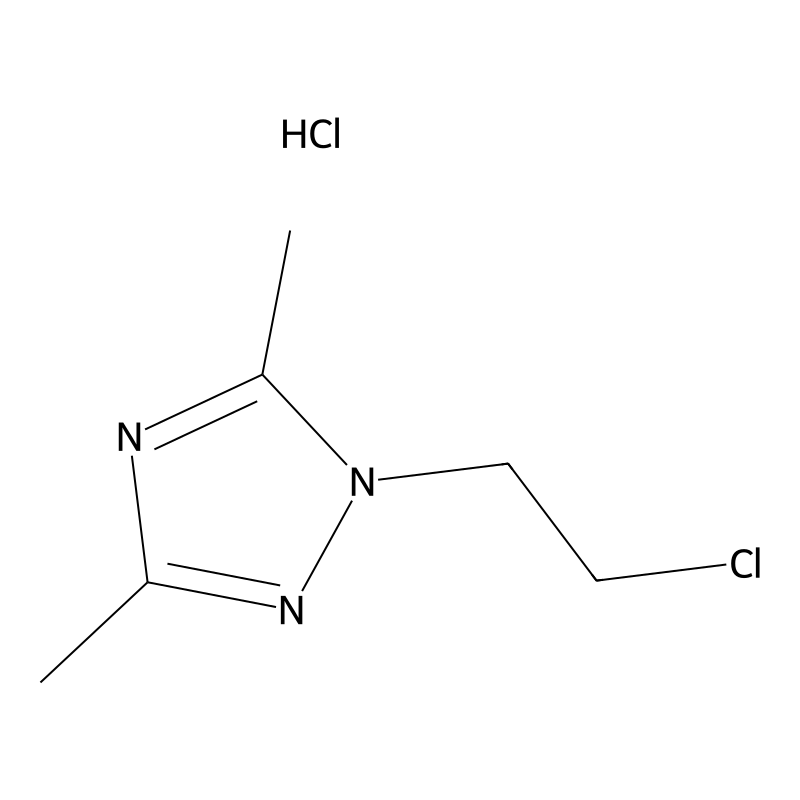1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride is a chemical compound categorized under triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms in their structure. This compound features a chloroethyl group and two methyl groups attached to the triazole ring, contributing to its unique chemical properties. The molecular formula of this compound is CHClN, and its molecular weight is approximately 159.61 g/mol .
The primary reaction for synthesizing 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride involves the nucleophilic substitution of the chloroethyl group on 3,5-dimethyl-1H-1,2,4-triazole. The reaction typically occurs in the presence of a base like sodium hydroxide and is conducted under reflux conditions to ensure complete conversion of reactants into the desired product. The general reaction can be represented as follows:
This process results in the formation of the hydrochloride salt of the triazole compound .
Research indicates that 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride exhibits notable biological activities. It has been studied for its antimicrobial and antifungal properties. Additionally, ongoing investigations are exploring its potential as an anticancer agent, primarily due to its ability to interact with DNA and proteins within cells. The chloroethyl moiety can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent inhibition of DNA replication .
The synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride can be achieved through several methods:
- Nucleophilic Substitution: As previously mentioned, this method involves reacting 3,5-dimethyl-1H-1,2,4-triazole with 2-chloroethyl chloride in a basic medium.
- Reflux Conditions: The reaction is typically conducted under reflux to ensure complete conversion and higher yields.
- Purification: Post-reaction purification is usually performed via recrystallization from suitable solvents to obtain pure product .
The compound has diverse applications across various fields:
- Chemical Research: It serves as a building block for synthesizing more complex triazole derivatives.
- Pharmaceutical Development: Its potential as an anticancer agent is being explored in drug development studies.
- Industrial Use: It is utilized in producing specialty chemicals and as a reagent in various industrial processes .
Studies on the interactions of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride have revealed its ability to form covalent bonds with cellular components like DNA and proteins. This interaction leads to significant biological effects such as:
- DNA Cross-linking: Resulting in cytotoxic effects that are beneficial for anticancer applications.
- Enzyme Inhibition: The triazole ring may interact with various enzymes and proteins affecting their functionality .
Several compounds share structural similarities with 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride. Below are some comparable compounds along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride | CHClN | Lacks chloroethyl group; simpler structure |
| 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole | CHClN | Different substitution pattern; potential fungicide |
| 4-Amino-3-methyl-1H-1,2,4-triazole | CHN | Contains an amino group; used in herbicides |
The uniqueness of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride lies in its specific chloroethyl substitution which enhances its reactivity and biological activity compared to other triazoles .








